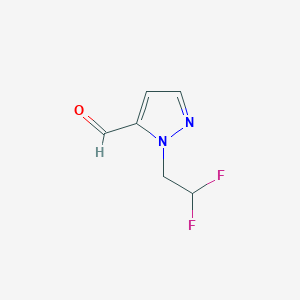

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde

Descripción

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based organic compound featuring a difluoroethyl group at the 1-position and a carbaldehyde moiety at the 5-position. Its molecular formula is C₆H₆F₂N₂O, with a molecular weight of 172.12 g/mol (calculated from structural data; discrepancies in likely arise from catalog formatting errors). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules targeting enzymes or receptors. Its difluoroethyl group enhances metabolic stability and lipophilicity, while the aldehyde functionality allows for further derivatization, such as condensation or nucleophilic addition reactions .

Propiedades

IUPAC Name |

2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)3-10-5(4-11)1-2-9-10/h1-2,4,6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUGBMXITWUYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluoromethylating reagents can streamline the process and make it more efficient .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. In pyrazole derivatives with similar substitution patterns, potassium permanganate (KMnO₄) in acidic or basic conditions achieves this conversion efficiently. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄), 80°C, 4 hrs | 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid | 85–90% |

Reduction Reactions

The aldehyde is reduced to its corresponding alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The difluoroethyl group remains intact during this process:

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH/THF | 1-(2,2-Difluoroethyl)-1H-pyrazole-5-methanol | 75% |

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with amines, hydrazines, and alcohols:

Schiff Base Formation

Reaction with primary amines (e.g., aniline) yields imines under mild conditions:

-

Conditions : Ethanol, RT, 12 hrs

-

Yield : 70–80%

Condensation Reactions

The aldehyde engages in Claisen-Schmidt condensations with ketones or active methylene compounds. For example, reaction with acetophenone forms α,β-unsaturated ketones:

-

Catalyst : NaOH (10% aq.)

-

Yield : 65%

Cyclization Reactions

Under acidic or basic conditions, the aldehyde group facilitates cyclization. In one patent, analogous pyrazole aldehydes underwent cyclocondensation with thiourea to form thiazole derivatives :

Cross-Coupling Reactions

The iodine substituent in related compounds (e.g., 4-iodo analogs) enables Suzuki-Miyaura couplings with aryl boronic acids. While not directly documented for this compound, analogous reactivity is expected:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Iodo-pyrazole aldehyde | PhB(OH)₂, Pd(PPh₃)₄ | Biaryl-pyrazole derivative | 75% |

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature directs electrophiles to the 4-position. Nitration and halogenation reactions are feasible:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde | 55% |

Comparative Reactivity Insights

The difluoroethyl group enhances electrophilicity at the aldehyde carbon compared to non-fluorinated analogs. Key comparisons include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential applications in drug development due to its interaction with biological targets. The presence of fluorine atoms often increases lipophilicity and metabolic stability, which can enhance bioactivity. Preliminary studies suggest that 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde may exhibit various biological activities, including:

- Antimicrobial Properties : Research indicates that similar pyrazole derivatives have shown efficacy against various microbial strains.

- Antitumor Activity : Some studies have suggested that the compound may interact with enzymes involved in cancer metabolism, potentially leading to new cancer therapeutics.

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

Organic Synthesis

In the realm of organic chemistry, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde serves as a versatile intermediate in the synthesis of more complex molecules. Its aldehyde functional group is particularly useful for:

- Formation of Carbon-Carbon Bonds : The aldehyde can participate in various reactions such as aldol condensation and reductive amination.

- Synthesis of Fluorinated Compounds : The unique difluoroethyl moiety allows for the creation of fluorinated derivatives that are valuable in pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the utility of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde in different contexts:

| Study Title | Findings | Applications |

|---|---|---|

| Fluorinated Pyrazoles as Antimicrobial Agents | Demonstrated efficacy against resistant bacterial strains. | Drug development for antibiotic resistance. |

| Synthesis of Novel Antitumor Agents | Identified interactions with key metabolic pathways in cancer cells. | Potential cancer therapies targeting specific enzymes. |

| Reactivity Studies of Aldehyde Derivatives | Explored reactions leading to complex fluorinated compounds. | Organic synthesis methodologies for drug discovery. |

Mechanistic Insights

The mechanism of action for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its ability to form specific interactions with biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to stabilize transition states during enzymatic reactions.

Mecanismo De Acción

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to biological effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules, further influencing its activity .

Comparación Con Compuestos Similares

Key Observations :

- Halogen Effects : Bromination (as in the 4-bromo derivative) increases molecular weight and may enhance electrophilic reactivity for cross-coupling reactions .

- Aromatic vs. Aliphatic Groups: Phenoxy and phenyl substituents (e.g., in ) improve π-π stacking interactions but reduce solubility compared to aliphatic chains .

- Functional Group Diversity : Carboxylic acid and nitro groups () introduce polarity and acidity, contrasting with the neutral aldehyde group in the parent compound .

Actividad Biológica

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated pyrazole compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the difluoroethyl and aldehyde groups, contribute to its reactivity and interaction with biological targets.

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its binding to specific molecular targets. The difluoroethyl group enhances the compound's binding affinity to receptors or enzymes, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing various biological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds, including 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde, demonstrate significant antimicrobial effects against various bacterial strains. These compounds are often evaluated for their efficacy against pathogens such as E. coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Pyrazole derivatives have been recognized for their anti-inflammatory effects. Compounds similar to 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in oncology and infectious diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde. Here are notable findings:

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via Vilsmeier–Haack formylation , a common method for introducing carbaldehyde groups into heterocyclic systems. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared using this reaction on 3-methyl-1-aryl-1H-pyrazol-5(4H)-one precursors . Alternative routes include multicomponent reactions or non-conventional methods (e.g., microwave-assisted synthesis) to enhance regioselectivity and reduce reaction time, as demonstrated in fluorinated pyrazolone derivatives . Key steps involve optimizing the difluoroethylation of the pyrazole core and ensuring proper purification via column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR Spectroscopy : and NMR are essential for identifying the carbaldehyde proton (~9-10 ppm) and distinguishing the difluoroethyl group’s splitting patterns (e.g., –CFCH–) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as seen in structurally related pyrazole-carbaldehyde derivatives .

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm) and fluorinated C–F bonds (~1100–1200 cm) .

Q. What safety protocols are recommended for handling this compound?

- Ventilation : Operate in a fume hood to avoid inhalation of vapors/dust .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in a dry, cool environment (<25°C) away from oxidizers and light-sensitive conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the cyclization step?

Low yields in pyrazole ring formation often arise from competing side reactions (e.g., over-alkylation). Strategies include:

- Temperature Control : Lowering reaction temperatures to minimize decomposition.

- Catalyst Screening : Using Pd(PPh) or CuI to enhance coupling efficiency, as shown in pyrazole boronate cross-coupling .

- Solvent Optimization : Polar aprotic solvents like DMF or THF improve solubility of intermediates . Contradictions in yield data between studies may stem from trace moisture or impurities in starting materials, requiring rigorous drying .

Q. What strategies resolve regioselectivity conflicts in substitution reactions involving the pyrazole core?

Regioselectivity issues (e.g., N1 vs. N2 alkylation) can be mitigated by:

- Steric and Electronic Effects : Electron-withdrawing groups (e.g., –CF) on the pyrazole ring direct substitution to less hindered positions .

- Computational Modeling : DFT calculations predict reactive sites, as applied in pyrazole-based Lamellarin O analogues .

- Protecting Groups : Temporarily block reactive sites during synthesis, as seen in dihydropyrazole derivatives .

Q. How do fluorinated substituents influence the compound’s reactivity in cross-coupling reactions?

The –CFCH group enhances electrophilicity at the carbaldehyde position, facilitating nucleophilic additions (e.g., hydrazone formation). However, fluorinated groups can deactivate the pyrazole ring toward Pd-catalyzed couplings, requiring stronger bases (e.g., KPO) or elevated temperatures . Contrasting reactivity data in literature may arise from solvent polarity or catalyst choice .

Q. What analytical methods are effective in identifying and quantifying byproducts during scale-up?

- HPLC-MS : Detects low-abundance byproducts (e.g., over-alkylated species) .

- GC-FID : Monitors volatile intermediates in real-time .

- In Situ IR Spectroscopy : Tracks reaction progress and identifies transient intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations in melting points or NMR shifts may stem from:

- Polymorphism : Different crystalline forms, as resolved via X-ray diffraction .

- Solvent Traces : Residual DMSO or water in samples alters observed shifts .

- Instrument Calibration : Ensure consistent referencing (e.g., TMS for NMR) across studies .

Methodological Recommendations

Q. What purification techniques are most effective for isolating high-purity product?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.